prop-2-en-1-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Prop-2-en-1-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a 1,3-diphenylpyrazole substituent and an allyl (prop-2-en-1-yl) ester group. Its molecular formula is C24H22N4O3, distinguishing it from related compounds through its unsaturated ester moiety. The compound shares structural motifs with dihydropyrimidinones (DHPMs), a class known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C24H22N4O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
prop-2-enyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H22N4O3/c1-3-14-31-23(29)20-16(2)25-24(30)26-22(20)19-15-28(18-12-8-5-9-13-18)27-21(19)17-10-6-4-7-11-17/h3-13,15,22H,1,14H2,2H3,(H2,25,26,30) |
InChI Key |
WYPURTSDVYYXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound often involves the reaction of 1,3-diphenyl-1H-pyrazol derivatives with various carbonyl compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compounds .
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant anticancer activity. For instance, a series of related compounds were tested against various human tumor cell lines such as HT-29 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and U87MG (glioblastoma). Notably, some derivatives showed potent growth inhibition against A549 cells with IC50 values ranging from 1.25 to 3.98 μM, comparable to standard chemotherapeutic agents like 5-fluorouracil . Mechanistic studies indicated that these compounds could induce G2/M cell cycle arrest and inhibit cell migration.
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been extensively studied. In particular, compounds similar to prop-2-en-1-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited substantial zones of inhibition, suggesting their potential as antibacterial agents .
Case Study 1: Anticancer Activity
A study published in PubMed reported the synthesis of several pyrazole derivatives and their evaluation for anticancer activity. The most promising compounds demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing safer chemotherapeutic agents .
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial efficacy of synthesized pyrazole derivatives. The study employed a well diffusion method to assess the zone of inhibition against common bacterial pathogens. Compounds exhibiting significant antibacterial activity were further analyzed for structure–activity relationships to optimize their efficacy .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Ethyl and methyl esters (e.g., ) exhibit lower steric hindrance, enhancing solubility but reducing chemical versatility.
Pyrazole Substituent Effects :
- Electron-withdrawing groups (e.g., 5-chloro in or 4-fluoro in ) improve bioactivity by modulating electronic properties and binding affinity.
- 1,3-Diphenylpyrazole in the target compound may enhance π-π stacking interactions in biological targets or corrosion inhibition .
Pharmacological Potential: Thioxo analogs (e.g., ) show superior corrosion inhibition, while oxo derivatives (target compound) are more likely to exhibit medicinal properties due to similarity to DHPMs . The allyl group’s metabolic lability could lead to prodrug applications, releasing active metabolites in vivo.
Crystallographic and Conformational Insights :
- X-ray studies of ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveal a puckered tetrahydropyrimidine ring, a conformation likely shared by the target compound .
Preparation Methods
Reaction of Aryl Hydrazines with Aldehydes
Aryl hydrazines react with substituted benzaldehydes under basic conditions to form pyrazole derivatives. For example, phenylhydrazine and 4-methylbenzaldehyde undergo condensation in ethanol with potassium hydroxide (KOH) as a catalyst. The mixture is stirred at room temperature for 12–24 hours, yielding 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde as pale-yellow crystals.
Reaction Conditions
Structural Confirmation
The aldehyde intermediate is characterized by:
-
FTIR : A strong absorption band at ~1,680 cm⁻¹ (C=O stretch).
-
¹H NMR : A singlet at δ 9.8–10.1 ppm corresponding to the aldehyde proton.
Biginelli Reaction for Tetrahydropyrimidine Core Formation
The tetrahydropyrimidine ring is constructed via a modified Biginelli reaction, leveraging 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, a β-keto ester, and urea/thiourea.
Reaction Components and Conditions
-
Aldehyde : 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde
-
β-Keto Ester : Allyl acetoacetate (prop-2-en-1-yl acetoacetate)
-
Urea/Thiourea : Urea for oxo derivatives or thiourea for thioxo analogues.
Mechanistic Overview
Work-Up and Purification
Post-reaction, the mixture is poured into ice-cold water, precipitating the crude product. Filtration and recrystallization from ethanol or methanol yield pure tetrahydropyrimidine derivatives.
Esterification and Functionalization
The allyl ester group in the target compound is introduced via two primary routes:
Direct Use of Allyl Acetoacetate
Employing allyl acetoacetate as the β-keto ester in the Biginelli reaction directly installs the prop-2-en-1-yl group. This method avoids post-cyclization modifications and is preferred for scalability.
Advantages :
-
Single-step synthesis.
-
Higher atom economy.
Challenges :
-
Limited commercial availability of allyl acetoacetate.
Transesterification of Methyl Esters
If methyl acetoacetate is used initially, transesterification with allyl alcohol under acidic (e.g., H₂SO₄) or basic (e.g., NaOAllyl) conditions converts the methyl ester to the allyl derivative.
Reaction Conditions
-
Alcohol : Allyl alcohol (excess).
-
Catalyst : 0.1 equiv H₂SO₄.
-
Temperature : 80–100°C.
-
Time : 6–8 hours.
Yield : ~60–70% after purification.
Structural and Spectroscopic Characterization
Key Spectral Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the tetrahydropyrimidine ring adopts a boat conformation, with the pyrazole and allyl groups in equatorial positions.
Optimization and Scalability Considerations
Catalyst Screening
Lewis acids (e.g., FeCl₃, ZnCl₂) or ionic liquids may enhance reaction rates and yields compared to HCl. For example, ZnCl₂ reduces reaction time to 6–8 hours with yields >80%.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but require higher temperatures (~100°C).
Challenges and Alternative Routes
Byproduct Formation
Competitive formation of dihydropyrimidinones (DHPMs) is mitigated by:
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and cross-coupling. Key steps include:
- Cyclocondensation: Use ethyl acetoacetate, phenylhydrazine, and aldehydes under reflux with catalytic acids (e.g., acetic acid) to form the tetrahydropyrimidine core .
- Cross-coupling: For introducing the pyrazole moiety, employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst in degassed DMF/water mixtures. Optimize boron reagent equivalents (1.2–1.5 eq) and reaction time (12–24 hrs) .
- Purification: Recrystallize using DMF/ethanol (1:1) or column chromatography with ethyl acetate/hexane gradients to achieve >95% purity .
Critical Parameters:
- Temperature control: Maintain 80–100°C during coupling to prevent intermediate decomposition .
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity but require degassing to avoid oxidation .
Basic: How can structural elucidation be performed to confirm the compound’s regiochemistry and stereochemistry?
Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- X-ray crystallography: Resolve bond angles (e.g., O1–C11–N3 = 122.70°, N3–C11–N4 = 116.45°) to confirm the pyrazole-tetrahydropyrimidine linkage .
- NMR spectroscopy:
- ¹H NMR: Look for deshielded protons adjacent to carbonyl groups (δ 10–12 ppm for NH groups) .
- ¹³C NMR: Confirm the tetrahydropyrimidine ring via carbons at δ 160–170 ppm (C=O) and δ 50–60 ppm (CH₂ groups) .
- IR spectroscopy: Identify key stretches (C=O at ~1700 cm⁻¹, N–H at ~3300 cm⁻¹) .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Answer:
Data contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays: Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and validate protocols (e.g., MTT assay with triplicate wells) .
- Purity validation: Characterize batches via HPLC (≥98% purity) and test for residual solvents (GC-MS) .
- Control experiments: Compare with reference compounds (e.g., pyrimidinone derivatives) under identical conditions to isolate structure-activity effects .
Example: If IC₅₀ values for kinase inhibition vary, re-evaluate ATP concentrations (1–10 mM) and incubation times (30–60 mins) to ensure kinetic consistency .
Advanced: What computational modeling approaches are effective for predicting this compound’s binding modes with therapeutic targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Prioritize residues with hydrogen-bonding potential (e.g., Asp831 in EGFR) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR models: Train on pyrazole-pyrimidine derivatives with IC₅₀ data. Include descriptors like logP, polar surface area, and H-bond donors .
Validation: Cross-check computational results with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Advanced: What strategies are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Systematic substitution: Modify the pyrazole (e.g., electron-withdrawing groups at C3/C5) and tetrahydropyrimidine (e.g., methyl vs. ethyl at C6) to probe steric/electronic effects .
- Biological profiling: Test derivatives against panels of enzymes (kinases, cytochrome P450) and cancer cell lines. Use dose-response curves (10 nM–100 μM) to quantify potency .
- Data analysis: Apply hierarchical clustering (e.g., ClustVis) to group compounds by activity profiles and identify pharmacophore features .
Case Study: Replacing the prop-2-en-1-yl group with thiomorpholine increased solubility (logP reduced by 0.8) but decreased kinase inhibition by 40%, highlighting the role of lipophilicity .
Advanced: How can researchers resolve conflicting crystallographic data on hydrogen-bonding networks in this compound?
Answer:
- High-resolution XRD: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve ambiguous electron density. Refine models with SHELXL using anisotropic displacement parameters .
- Complementary techniques:
- Solid-state NMR: Confirm hydrogen bonding via ¹H-¹³C correlations (e.g., H-bond lengths <2.5 Å) .
- DFT calculations: Optimize geometries at the B3LYP/6-311++G** level to predict stable H-bond configurations .
Example: In , O2–C14–C13 angles (114.63°) suggested a distorted tetrahedral geometry, requiring re-evaluation of packing forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
